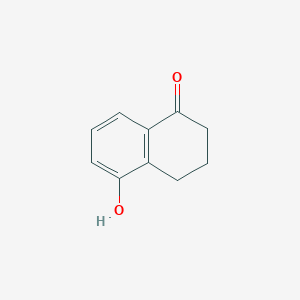

5-Hydroxy-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZCRZRQHFRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057700 | |

| Record name | 5-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28315-93-7 | |

| Record name | 5-Hydroxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28315-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028315937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8605DD71BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-1-tetralone from 1,5-dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-1-tetralone, a valuable intermediate in the synthesis of various biologically active compounds. The primary focus of this document is the catalytic hydrogenation of 1,5-dihydroxynaphthalene, a common and efficient method for the preparation of this compound. This guide includes detailed experimental protocols, a comparative analysis of different catalytic systems, and a discussion of the product's characterization and applications.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring a tetralone core with a hydroxyl group on the aromatic ring, makes it a versatile precursor for a range of more complex molecules. It has been utilized as an internal standard for HPLC analysis, a fluorescent labeling reagent for the microdetection of glycosphingolipids, and as a starting material for the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives and new chiral oxathianes[1].

The synthesis of this compound from 1,5-dihydroxynaphthalene via catalytic hydrogenation is an effective and widely employed method. This process involves the selective reduction of one of the aromatic rings of the naphthalene system. This guide will delve into the technical details of this transformation.

Synthesis via Catalytic Hydrogenation

The conversion of 1,5-dihydroxynaphthalene to this compound is achieved through catalytic hydrogenation in the presence of a palladium catalyst and an alkali metal hydroxide in an aqueous alcohol solution[2]. The reaction is typically carried out under hydrogen pressure in an autoclave.

General Reaction Scheme

The overall chemical transformation is as follows:

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various experimental setups, primarily sourced from patent literature, to allow for easy comparison.

| Catalyst | Starting Material (1,5-dihydroxynaphthalene) | Solvent System | Temperature | Pressure | Reaction Time | Yield (%) | Purity (%) | Reference |

| 10% Palladium on Carbon | 25.0 g | Isopropanol/aq. NaOH | 80 °C | 100 psi | 20 h | 60 | Not specified | [2] |

| 5% Palladium on Carbon | 48 g | Isopropanol/Water/NaOH | 70-90 °C | 30-250 psi | Not specified | ~89 | ~95 | US3829498A |

| 5% Palladium on Barium Sulfate | 16 g | Isopropanol/Water/NaOH | 30-90 °C | 15-400 psi | Not specified | 86 | ~92 | US3829498A |

| 5% Palladium on Calcium Carbonate | 16 g | Isopropanol/Water/NaOH | 30-90 °C | 15-400 psi | Not specified | 79 | ~84 | US3829498A |

| Palladium Black | 16 g | Isopropanol/Water/NaOH | 30-90 °C | 15-400 psi | Not specified | ~91 | ~90 | US3829498A |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from 1,5-dihydroxynaphthalene.

Protocol 1: Synthesis using 10% Palladium on Carbon

This protocol is adapted from a general procedure found in the chemical literature[2].

Materials:

-

1,5-dihydroxynaphthalene (25.0 g, 156 mmol)

-

10% Palladium on carbon catalyst (3.9 g)

-

Isopropanol (150 mL)

-

Aqueous sodium hydroxide solution (40 mL)

-

Diatomaceous earth (Celite)

-

Activated carbon

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

To a mixed solution of isopropanol (150 mL) and aqueous sodium hydroxide (40 mL) containing 1,5-dihydroxynaphthalene (25.0 g, 156 mmol), add 10% palladium on carbon catalyst (3.9 g) at room temperature.

-

Transfer the reaction mixture to a Parr autoclave.

-

Pressurize the autoclave with hydrogen to 100 psi and heat the reaction mixture to 80 °C for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth.

-

Wash the filter cake with isopropanol (200 mL).

-

Treat the combined filtrates with activated carbon at 50 °C for 1 hour and then filter through a Celite pad.

-

Remove the isopropanol by distillation under reduced pressure.

-

Adjust the pH of the remaining solution to approximately 2 by the slow addition of concentrated hydrochloric acid, which will cause a solid to precipitate.

-

Collect the solid product by filtration, wash with water (2 x 100 mL), and dry under high vacuum at 50 °C to yield 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (15.0 g, 60% yield) as a dark brown solid[2].

Protocol 2: High-Yield Synthesis using Palladium Black

This protocol is based on an example from a US patent and demonstrates a high-yield synthesis[3].

Materials:

-

1,5-dihydroxynaphthalene (16 g)

-

Palladium black (1.25 g)

-

Aqueous lower alcohol solution (e.g., isopropanol/water)

-

Alkali metal hydroxide (equimolar amount to the starting material)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Combine 1,5-dihydroxynaphthalene (16 g), an equimolar quantity of an alkali metal hydroxide, and palladium black (1.25 g) in an aqueous lower alcohol solution.

-

Transfer the mixture to a high-pressure autoclave.

-

Pressurize the vessel with gaseous hydrogen and maintain the reaction at a temperature between 30 °C and 90 °C and a pressure of 15 to 400 psi until one molar equivalent of hydrogen has been absorbed.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.

-

Filter the resulting solids, wash with water, and dry to a constant weight at 60 °C. This procedure is reported to yield approximately 91% of this compound with a purity of 90%[3].

Purification and Characterization

The crude product obtained from the synthesis can be used in subsequent steps without further purification in some cases[2]. However, for applications requiring high purity, further purification may be necessary.

Purification

-

Recrystallization: Based on its solubility profile, this compound is soluble in alcohol, ether, benzene, and acetic acid. A suitable solvent system for recrystallization would likely involve dissolving the crude product in a minimal amount of hot alcohol (e.g., ethanol or isopropanol) and allowing it to cool slowly to form crystals. The addition of a non-polar co-solvent like hexanes to a more polar solution of the compound could also induce crystallization.

-

Chromatography: For very high purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely provide good separation. HPLC methods for the analysis and purification of this compound have also been developed, typically using a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.

Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 162.19 g/mol . A common observation is the (M+H)+ ion at m/z 163 in positive ion mode ESI-MS[2].

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A strong absorption band around 1680-1660 cm⁻¹ is characteristic of the C=O stretching of the conjugated ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (around 6.5-7.5 ppm). The aliphatic protons will show multiplets in the upfield region (around 2.0-3.0 ppm). The phenolic OH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon will be observed in the highly downfield region (around 200 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being more downfield. The aliphatic carbons will resonate in the upfield region (around 20-40 ppm).

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,5-dihydroxynaphthalene.

Caption: General workflow for the synthesis of this compound.

Catalytic Hydrogenation Mechanism

The following diagram provides a simplified representation of the proposed mechanism for the palladium-catalyzed hydrogenation of one of the aromatic rings of 1,5-dihydroxynaphthalene.

Caption: Simplified mechanism of catalytic hydrogenation of 1,5-dihydroxynaphthalene.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

-

Precursor to Bioactive Molecules: The tetralone moiety is a scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antipsychotic properties.

-

Fluorescent Labeling: As mentioned, it is used as a fluorescent labeling agent, which is a vital tool in biochemical and medical research for the detection and quantification of biomolecules[1].

-

Metabolite of Pharmaceuticals: this compound is a known metabolite of drugs such as Levobunolol and d-Bunolol, which are beta-blockers used to treat glaucoma[2]. Studying the synthesis and properties of this metabolite is important for understanding the pharmacology and toxicology of the parent drugs.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed protocols and comparative data should aid in the efficient and effective synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 5-Hydroxy-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in a research and drug development context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.97 | d | 7.7 | 1H | Aromatic H |

| 7.65–7.51 | m | - | 2H | Aromatic H |

| 7.41–7.36 | m | - | 1H | Aromatic H |

| 4.97–4.93 | m | - | 1H | OH |

| 2.94–2.85 | m | - | 1H | Aliphatic CH |

| 2.70 | s | - | 1H | Aliphatic CH |

| 2.61–2.51 | m | - | 1H | Aliphatic CH |

| 2.42–2.32 | m | - | 1H | Aliphatic CH |

| 2.21–2.13 | m | - | 1H | Aliphatic CH |

d: doublet, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 197.8 | C=O |

| 145.5 | Aromatic C |

| 134.2 | Aromatic C |

| 131.2 | Aromatic C |

| 128.3 | Aromatic C |

| 127.1 (2C) | Aromatic C |

| 67.8 | C-OH |

| 35.2 | Aliphatic CH₂ |

| 32.1 | Aliphatic CH₂ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2940 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1280 | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion)[2][3] |

| 134 | High | [M - CO]⁺[2][3] |

| 106 | Medium | [M - CO - CO]⁺ or [M - C₂H₄O]⁺[2][3] |

| 163 | - | [M+H]⁺ (Calculated)[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.

Data Acquisition and Processing: For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was acquired. The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[3]

Data Acquisition and Processing: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum was baseline corrected and is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.

Mass Analysis and Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.

Data Analysis: The mass spectrum is presented as a plot of relative intensity versus m/z. The molecular ion peak and major fragment ions were identified to aid in structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

5-Hydroxy-1-tetralone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-tetralone is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry and a useful tool in glycobiology. While extensively utilized as a fluorescent labeling reagent for glycosphingolipids and a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic biological activities are an area of growing interest. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its derivatives, which have demonstrated significant anti-inflammatory, antimicrobial, and cytotoxic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Introduction

This compound, a metabolite of the beta-blockers Levobunolol and d-Bunolol, possesses a privileged structure that is a common feature in many biologically active compounds.[1] Its utility extends beyond being a synthetic precursor; derivatives of the tetralone core have shown a range of pharmacological effects, suggesting that this compound itself may harbor untapped therapeutic potential.[2][3][4] This guide aims to consolidate the existing, albeit limited, data on the biological activities of this compound and to provide a framework for future investigation by presenting relevant data from its derivatives, detailed experimental methodologies, and visual representations of underlying molecular mechanisms.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is sparse in the current literature, studies on its derivatives provide valuable insights into its potential biological activities. The following tables summarize the quantitative data for various tetralone derivatives in key therapeutic areas.

Anti-inflammatory Activity: Macrophage Migration Inhibitory Factor (MIF) Inhibition

Derivatives of tetralone have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[5][6] MIF's tautomerase activity is linked to its pro-inflammatory functions, and its inhibition is a promising strategy for treating inflammatory diseases.[2][5]

Table 1: MIF Tautomerase Inhibition by Tetralone Derivatives

| Compound Class | Specific Derivative(s) | IC50 (µM) | Reference |

|---|---|---|---|

| E-2-arylmethylene-1-tetralones | (E)-2-(4-methylbenzylidene)-1-tetralone | 8.8 | [5] |

| E-2-arylmethylene-1-tetralones | (E)-2-(4-chlorobenzylidene)-1-tetralone | 12.5 | [5] |

| E-2-arylmethylene-1-tetralones | (E)-2-(4-methoxybenzylidene)-1-tetralone | 15.3 |[5] |

Antimicrobial Activity

Novel tetralone derivatives containing an aminoguanidinium moiety have demonstrated significant antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial agents.[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tetralone Derivatives against S. aureus

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | MRSA-2 MIC (µg/mL) | Reference |

|---|---|---|---|

| 2D | 0.5 | 1 | [3] |

| 2E | 1 | 2 | [3] |

| 2F | 2 | 4 |[3] |

Cytotoxic Activity

The tetralone scaffold is present in several anticancer drugs, and its derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[2]

Table 3: Cytotoxicity (IC50) of Tetralone Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Longifolene-derived Tetralone | T-24 (Bladder Cancer) | 5.34 | [2] |

| Longifolene-derived Tetralone | MCF-7 (Breast Cancer) | 7.21 | [2] |

| Longifolene-derived Tetralone | HepG2 (Liver Cancer) | 8.93 |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

MIF Tautomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.

-

Reagents and Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester (substrate)

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

Test compound (this compound) dissolved in DMSO

-

UV/Vis spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing 0.4 µg/mL of recombinant human MIF in sodium phosphate buffer.

-

Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding L-dopachrome methyl ester to a final concentration of 100 µM.

-

Monitor the decrease in absorbance at 475 nm for 1-2 minutes.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Test compound (this compound) dissolved in methanol

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Reagents and Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Cytotoxicity: MTT Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability.

-

Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

-

Signaling Pathways and Mechanistic Visualizations

The biological activities of tetralone derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cancer. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and relevant experimental workflows.

Inhibition of MIF-mediated Inflammatory Signaling

Macrophage Migration Inhibitory Factor (MIF) is a key regulator of the inflammatory response. It can activate the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Tetralone derivatives have been shown to inhibit MIF's tautomerase activity, which is crucial for its biological function.

General Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow for screening and characterizing the biological activity of a compound like this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the demethylation of 5-methoxy-1-tetralone.

-

Starting Material: 5-methoxy-1-tetralone

-

Reagents: Boron tribromide (BBr3), Methylene chloride (CH2Cl2), Methanol (CH3OH), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

-

Procedure:

-

Dissolve 5-methoxy-1-tetralone in methylene chloride and cool the solution to -78°C.

-

Add a solution of boron tribromide in methylene chloride dropwise.

-

Stir the mixture at -78°C and then at 0°C.

-

Cool the mixture again and quench with methanol.

-

Evaporate the solvent and take up the residue in methylene chloride.

-

Extract with a 10% sodium hydroxide solution.

-

Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the product.

-

Extract the product with methylene chloride, dry over sodium sulfate, and evaporate the solvent to yield this compound.[7]

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its role as a synthetic building block and the demonstrated biological activities of its derivatives. While direct evidence of its own pharmacological effects is currently limited, the data from related compounds suggest that it may possess valuable anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a foundation for researchers to explore these potential activities by summarizing the available data and outlining detailed experimental protocols.

Future research should focus on:

-

Systematic screening of this compound in a panel of biological assays to obtain quantitative data (IC50, MIC values).

-

Elucidation of its specific molecular targets and mechanisms of action.

-

Investigation of its effects on key signaling pathways such as NF-κB and MAPK.

-

Synthesis and evaluation of a focused library of this compound derivatives to establish structure-activity relationships.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new drugs for a range of diseases.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3829498A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

5-Hydroxy-1-tetralone: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-tetralone, a bicyclic aromatic ketone, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features, comprising a reactive ketone, a nucleophilic hydroxyl group, and an aromatic ring amenable to electrophilic substitution, provide a powerful platform for the construction of a diverse array of complex molecules. This technical guide offers a comprehensive overview of the synthesis of this compound and its application as a precursor in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols for its preparation and subsequent key transformations are provided, alongside tabulated quantitative data for easy reference. Furthermore, reaction pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its synthetic utility.

Introduction

The tetralone scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with significant biological activities. The introduction of a hydroxyl group at the 5-position of the 1-tetralone core imparts unique reactivity and provides a handle for further functionalization, making this compound a highly valuable intermediate in medicinal chemistry and drug discovery. Its utility is underscored by its role in the synthesis of compounds targeting a range of therapeutic areas. This guide aims to serve as a practical resource for chemists engaged in the synthesis and derivatization of this important molecule.

Synthesis of this compound

Two primary and efficient methods for the synthesis of this compound are the catalytic hydrogenation of 1,5-dihydroxynaphthalene and the demethylation of 5-methoxy-1-tetralone.

Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method involves the selective hydrogenation of one of the aromatic rings of 1,5-dihydroxynaphthalene in the presence of a palladium catalyst. The reaction is typically carried out under pressure in an aqueous alcoholic solution.

Experimental Protocol:

A mixture of 1,5-dihydroxynaphthalene (e.g., 600 g), sodium hydroxide (e.g., 150 g), water (e.g., 375 mL), isopropyl alcohol (e.g., 2938 mL), and a palladium on carbon catalyst (e.g., 93.8 g) is placed in a high-pressure autoclave. The vessel is charged with hydrogen gas to a pressure of 30-250 psi. The reaction mixture is stirred and heated to a temperature of 70-90°C. Upon absorption of one molar equivalent of hydrogen, the reaction is cooled and vented. The catalyst is removed by filtration. The filtrate is concentrated to remove the alcohol, and the remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.[1]

| Parameter | Value | Reference |

| Starting Material | 1,5-Dihydroxynaphthalene | [1] |

| Catalyst | Palladium on Carbon | [1] |

| Solvent | Isopropyl alcohol/Water | [1] |

| Pressure | 30-250 psi | [1] |

| Temperature | 70-90°C | [1] |

| Yield | ~89% | [1] |

Demethylation of 5-Methoxy-1-tetralone

This alternative route involves the cleavage of the methyl ether of the more readily available 5-methoxy-1-tetralone using a strong Lewis acid, typically boron tribromide (BBr₃).

Experimental Protocol:

A solution of 5-methoxy-1-tetralone in a dry, inert solvent such as dichloromethane is cooled to -78°C under an inert atmosphere. A solution of boron tribromide (typically 1 M in dichloromethane) is added dropwise. The reaction mixture is stirred at low temperature for a period and then allowed to warm to a higher temperature (e.g., 0°C or room temperature) and stirred for several hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

| Parameter | Value |

| Starting Material | 5-Methoxy-1-tetralone |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane |

| Temperature | -78°C to 0°C |

| Yield | High |

This compound as a Synthetic Building Block

The bifunctional nature of this compound makes it a versatile precursor for a wide range of chemical transformations, enabling the synthesis of diverse molecular architectures.

O-Alkylation Reactions

The phenolic hydroxyl group can be readily alkylated under basic conditions to introduce a variety of side chains. This is a common strategy to modulate the biological activity and physicochemical properties of the resulting derivatives.

Experimental Protocol for O-Alkylation:

To a solution of this compound in a suitable solvent such as DMF, a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the addition of an alkylating agent (e.g., an alkyl halide). The reaction is then heated (e.g., to 80°C) and monitored until completion. After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the O-alkylated product.[2]

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| This compound | 3,4-dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80°C | 75-82% | [2] |

Condensation Reactions at the Carbonyl Group

The ketone functionality of this compound can undergo various condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. These products serve as valuable intermediates for the synthesis of heterocyclic systems and other complex molecules.

Experimental Protocol for Claisen-Schmidt Condensation:

An equimolar mixture of this compound and an aromatic aldehyde is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature for a specified time. The reaction mixture is then poured into crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the condensed product.[3]

| Aldehyde | Base | Solvent | Time | Yield | Reference |

| 4-Propoxybenzaldehyde | NaOH | Ethanol | 1 hour | 82% | [3] |

Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmaceutically important compounds.

The tetralone core is central to the structure of the antidepressant drug sertraline. While sertraline itself does not contain the 5-hydroxy group, methodologies developed for the synthesis of sertraline can be adapted to this compound to generate novel analogues for structure-activity relationship studies. The key transformation involves the formation of an imine followed by reduction.

Conceptual Synthetic Pathway to a Sertraline Analogue Intermediate:

-

O-Protection: The hydroxyl group of this compound is protected with a suitable protecting group (e.g., as a methyl ether).

-

Imine Formation: The protected tetralone is reacted with methylamine, often in the presence of a Lewis acid like TiCl₄, to form the corresponding N-methyl imine.

-

Reduction: The imine is then stereoselectively reduced to the desired amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation.

-

Deprotection: Removal of the protecting group from the hydroxyl function yields the 5-hydroxy analogue of the sertraline core.

This compound can be elaborated into more complex heterocyclic systems, such as benzazepine-quinones, which are of interest in medicinal chemistry.

Visualization of Synthetic Pathways

Synthesis of this compound

Caption: Key synthetic routes to this compound.

Key Reactions of this compound

Caption: Major transformations of this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessible preparation and the orthogonal reactivity of its functional groups provide a robust platform for the construction of a wide range of complex and biologically relevant molecules. The detailed protocols and compiled data within this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their drug discovery and development endeavors. The continued exploration of the chemistry of this compound is poised to unlock new avenues for the creation of innovative therapeutics and functional materials.

References

5-Hydroxy-1-tetralone: A Technical Overview of Its Current Applications and Putative Biological Activities

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5-Hydroxy-1-tetralone is a bicyclic aromatic ketone that has found utility in various scientific and industrial domains. While its primary applications are in analytical chemistry as a fluorescent labeling agent and in synthetic chemistry as a versatile intermediate, there are emerging, yet largely unsubstantiated, claims of its potential as a bioactive molecule. This technical guide consolidates the current, evidence-based understanding of this compound's established roles and briefly explores the speculative landscape of its biological mechanism of action. Due to a significant lack of in-depth research on its specific molecular targets and signaling pathways, a detailed elucidation of its mechanism of action is not currently possible.

Established Applications of this compound

The primary and well-documented applications of this compound are not as a therapeutic agent with a defined mechanism of action, but rather as a tool in analytical and synthetic chemistry.

Fluorescent Labeling Reagent

This compound is recognized as a fluorescent labeling reagent, particularly for the determination of glycosphingolipids from biological samples[1][2][3][4]. It is also utilized as a reagent for the determination of hexoses and oligosaccharides through fluorescence techniques[5].

Intermediate in Chemical Synthesis

The compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, with a notable application in those targeting neurological disorders[6]. Its chemical structure, featuring a reactive hydroxyl group, makes it a valuable precursor for creating more complex bioactive molecules and in the synthesis of natural products[6].

Analytical Chemistry Standard

In analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, this compound is employed as a reference standard. This ensures the accurate identification and quantification of related compounds in various samples[6].

Putative Biological Activities and Undefined Mechanism of Action

While some sources suggest a range of biological activities for this compound, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, these claims are not substantiated by detailed mechanistic studies in the provided search results[1]. The toxicological properties of this compound have not been fully investigated[1].

It is also identified as a metabolite of the drugs Levobunolol and d-Bunolol[5]. The mechanism of action in these instances would be related to the metabolic breakdown of the parent drug rather than the intrinsic activity of this compound itself.

Tetralone Derivatives as a Class of Bioactive Molecules

A potential, albeit indirect, insight into the possible biological activity of the tetralone scaffold comes from a study on E-2-arylmethylene-1-tetralones. This research identified these derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, which in turn attenuates macrophage activation[7][8][9]. MIF is a pro-inflammatory cytokine, and its inhibition has therapeutic potential in inflammatory diseases[7][8].

It is crucial to note that this study did not investigate this compound itself. However, it suggests a potential avenue of research for this class of compounds. The logical relationship can be visualized as follows:

Quantitative Data and Experimental Protocols: A Research Gap

A comprehensive search of the scientific literature did not yield any quantitative data regarding the binding affinities (e.g., Kd, Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) of this compound for any specific biological target. Similarly, detailed experimental protocols for assessing its putative biological activities are not available. The existing protocols are related to its use in analytical techniques like HPLC[10].

Conclusion

Currently, this compound is best characterized as a valuable tool for analytical and synthetic chemists. Its role as a fluorescent labeling agent and a versatile chemical intermediate is well-established. In contrast, its purported biological activities and mechanism of action remain largely speculative and unsupported by robust scientific evidence. The study of other tetralone derivatives as MIF inhibitors suggests a potential, yet unconfirmed, therapeutic relevance for this chemical scaffold. Further research is required to determine if this compound possesses any intrinsic biological activity and to elucidate any corresponding mechanism of action. Without such data, a detailed technical guide on its core mechanism is not feasible.

References

- 1. Page loading... [wap.guidechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. This compound | 28315-93-7 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound 99 28315-93-7 [sigmaaldrich.com]

Methodological & Application

Application Note: HPLC Analysis of 5-Hydroxy-1-tetralone and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-1-tetralone is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a hydroxyl group, enhances its reactivity, making it a valuable component in organic synthesis and medicinal chemistry.[1] Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the analysis of this compound and its primary metabolite using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Metabolic Pathway of this compound

In biological systems, xenobiotics like this compound undergo metabolic transformations to facilitate their excretion. Based on the metabolism of structurally related compounds such as tetralin, the primary metabolic route for a hydroxylated compound is conjugation.[2][3] The most common conjugation reaction is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. This process increases the water solubility of the compound, aiding its elimination from the body. Therefore, the major metabolite of this compound is expected to be this compound-O-glucuronide.[2][3]

Caption: Phase II metabolic pathway of this compound.

Experimental Protocols

HPLC Method and Chromatographic Conditions

This method is designed for the separation and quantification of this compound and its glucuronide metabolite. The conditions are adapted from established methods for similar analytes.[4][5][6]

| Parameter | Condition |

| HPLC System | Shimadzu LC-10AD or equivalent with UV-Vis Detector[5] |

| Column | Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (or Formic Acid for MS)[4][6] |

| Mobile Phase B | Acetonitrile[4][6] |

| Gradient Program | Start with 25% B, linear gradient to 70% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C[5] |

| Detection | UV at 254 nm[5] |

| Injection Volume | 20 µL |

Preparation of Standard Solutions

a. Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.[1]

-

Dissolve the standard in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.[7]

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solution at 2-8 °C, protected from light.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

-

Typical concentration ranges for a calibration curve might be 1 µg/mL to 100 µg/mL.

-

These solutions should be prepared fresh daily.

Sample Preparation from Biological Matrices (Plasma/Urine)

Effective sample preparation is critical to remove interferences such as proteins and salts that can damage the HPLC column and affect analytical accuracy.[8] The following protocol uses protein precipitation, a common technique for plasma samples.[9]

Caption: Workflow for preparing biological samples for HPLC analysis.

Detailed Protocol:

-

Pipette 200 µL of plasma or urine into a microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.[9]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[7]

Method Validation and Data

Method validation is essential to ensure that the analytical method is accurate, precise, and reliable.[10] The following table presents representative validation parameters for a similar compound, 4-Hydroxy-α-tetralone, analyzed by RP-HPLC, which can be used as a benchmark for the this compound assay.[5]

| Parameter | Result | Description |

| Linearity (r²) | > 0.999[5] | Indicates a strong correlation between concentration and detector response. |

| Limit of Detection (LOD) | 0.22 µg/mL[5] | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.73 µg/mL[5] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Repeatability (RSD%) | ≤ 1.73%[5] | Measures the precision of the method under the same operating conditions over a short interval. |

| Recovery (%) | 99.06 – 100.76%[5] | Indicates the accuracy of the method by measuring the amount of analyte recovered from the matrix. |

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the separation and quantification of this compound and its primary glucuronide metabolite. The detailed protocols for sample preparation and analysis are suitable for researchers in drug development and metabolism studies. Proper method validation according to ICH guidelines is recommended to ensure data quality for specific applications.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The metabolism of tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Levobunolol using 5-Hydroxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol is a non-selective β-adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[3][4] This document provides detailed application notes and protocols for the synthesis of Levobunolol, utilizing 5-Hydroxy-1-tetralone as a key intermediate. The synthesis involves a two-step process: the formation of the intermediate S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone, followed by acidification to yield Levobunolol hydrochloride. This method is advantageous due to its high yield and optical purity.

Introduction

The synthesis of chiral drugs such as Levobunolol requires precise control of stereochemistry to ensure therapeutic efficacy and minimize side effects. The levo isomer of bunolol is significantly more potent in its β-blocking activity than its dextro counterpart.[5] Traditional methods for obtaining the desired enantiomer have included chiral resolution, which can be inefficient, or direct asymmetric synthesis using chiral starting materials like epichlorohydrin, which can present challenges in controlling regioselectivity.[6]

The synthetic route detailed herein utilizes this compound and (S)-1-tert-butyl-epoxymethylamine to achieve a highly regioselective reaction, resulting in a high yield and excellent enantiomeric excess of the final product, Levobunolol hydrochloride.[6]

Mechanism of Action: Beta-Adrenergic Blockade in the Ciliary Body

Levobunolol exerts its therapeutic effect by acting as a non-selective antagonist at β1 and β2-adrenergic receptors located in the ciliary body of the eye.[1][7] Stimulation of these receptors by endogenous catecholamines, such as adrenaline and noradrenaline, normally leads to an increase in the production of aqueous humor.[3] This process is mediated by a G-protein coupled receptor signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are believed to stimulate the secretion of aqueous humor.[7]

By blocking these β-adrenergic receptors, Levobunolol inhibits the signaling cascade, leading to a reduction in cAMP levels and consequently, a decrease in the rate of aqueous humor formation.[3][7] This lowering of aqueous humor production results in a decrease in intraocular pressure.

Synthetic Pathway

The synthesis of Levobunolol from this compound proceeds through a two-step process. The first step is a substitution reaction between this compound and (S)-1-tert-butyl-epoxymethylamine in the presence of an alkaline agent to form the intermediate, (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone. The second step involves the acidification of this intermediate to yield the final product, Levobunolol hydrochloride.[6]

Experimental Protocols

Materials and Equipment

-

This compound

-

(S)-1-tert-butyl-epoxymethylamine

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Ethanolic hydrogen chloride (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Vacuum oven

-

Standard laboratory glassware

Protocol 1: Synthesis of (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone

-

To a round-bottom flask, add this compound (8.1 g), methanol (118.5 g), sodium hydroxide (6 g), and (S)-1-tert-butyl-epoxymethylamine (8.85 g).[6]

-

Heat the mixture to 70°C and stir for 6 hours under reflux.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation.

-

To the resulting residue, add a mixture of ethyl acetate (60 mL) and water (30 mL) and transfer to a separatory funnel.[6]

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and discard the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer by rotary evaporation to obtain the crude intermediate product.

Protocol 2: Synthesis and Purification of Levobunolol Hydrochloride

-

To the crude intermediate from Protocol 1, add a solution of hydrogen chloride in ethanol (e.g., 35 mL of 2 M ethanolic HCl).[2]

-

Stir the mixture at 40°C for 1 hour.[2]

-

Cool the mixture and collect the precipitated solid by suction filtration using a Büchner funnel.[2]

-

Wash the filter cake with a small amount of cold ethanol.

-

Recrystallize the crude Levobunolol hydrochloride from ethanol.[2]

-

Dry the purified crystals in a vacuum oven to a constant weight.

-

The final product should be a white crystalline powder.

Data Presentation

The following tables summarize the quantitative data from various examples of the synthesis of Levobunolol hydrochloride as described in the literature.[2][6]

Table 1: Reaction Conditions for the Synthesis of the Intermediate

| Parameter | Example 1 | Example 2 | Example 3 |

| This compound (g) | 8.1 | 8.1 | 8.1 |

| (S)-1-tert-butyl-epoxymethylamine (g) | 8.85 | 8.05 | 8.05 |

| Alkaline Agent | Sodium hydroxide (6 g) | Sodium ethoxide (6 g) | Potassium hydroxide (6 g) |

| Solvent | Methanol (118.5 g) | Methanol (100 g), Water (10 g) | Ethanol (100 g), Water (10 g) |

| Temperature (°C) | 70 | 50 | 90 |

| Time (h) | 6 | 5 | 3 |

Table 2: Yield and Purity of Levobunolol Hydrochloride

| Parameter | Example 1 | Example 2 | Example 3 |

| Yield (g) | 13.8 | 13.6 | 14.1 |

| Yield (%) | 85.4 | 84.2 | 87.3 |

| Liquid-phase Purity | >99% | >99% | >99% |

| Enantiomeric Excess (ee) | >99% | >99% | >99% |

Table 3: Physicochemical and Spectroscopic Data of Levobunolol Hydrochloride

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₃·HCl |

| Molecular Weight | 327.85 g/mol |

| Appearance | White crystalline powder |

| Specific Rotation (c=3 in methanol) | -19° to -20°[8] |

| pH (1 in 20 solution) | 4.5 to 6.5[8] |

| UV λmax | 470 nm (with DDQ reagent)[9] |

Characterization

The identity and purity of the synthesized Levobunolol hydrochloride can be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A standard method for assessing the purity of Levobunolol hydrochloride involves reverse-phase HPLC.

-

Mobile phase: A mixture of aqueous sodium 1-heptanesulfonate (990 mg in 890 mL water with 10 mL glacial acetic acid) and methanol (1100 mL).[4][8]

-

Injection volume: Approximately 20 µL.[8]

The retention time of the major peak in the chromatogram of the synthesized sample should correspond to that of a Levobunolol Hydrochloride reference standard.[4]

Spectroscopic Analysis

-

¹H NMR and ¹³C NMR: The patent literature (US10611721B2) includes references to NMR spectra which can be used for structural confirmation.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the Levobunolol molecule, such as the hydroxyl, amine, ketone, and aromatic moieties.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis of Levobunolol from this compound provides an efficient and highly stereoselective route to this important antiglaucoma medication. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers and professionals in the field of drug development and synthesis. The provided methodologies, when followed with care, should allow for the successful and high-purity synthesis of Levobunolol hydrochloride.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. US10611721B2 - Method for preparing levobunolol hydrochloride - Google Patents [patents.google.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. prepchem.com [prepchem.com]

- 6. Distribution and properties of beta-adrenergic receptors in human iris-ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 8. Levobunolol Hydrochloride [drugfuture.com]

- 9. sphinxsai.com [sphinxsai.com]

Application Notes and Protocols for 5-Hydroxy-1-tetralone Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 5-Hydroxy-1-tetralone. This versatile building block is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

I. Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Protocol 1: Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method involves the selective reduction of one aromatic ring of 1,5-dihydroxynaphthalene.

Experimental Protocol:

-

To a solution of 1,5-dihydroxynaphthalene (25.0 g, 156 mmol) in a mixture of isopropanol (150 mL) and aqueous sodium hydroxide (40 mL), add 10% palladium on carbon (3.9 g) at room temperature.

-

Transfer the mixture to a Parr autoclave.

-

Pressurize the vessel with hydrogen gas to 100 psi.

-

Heat the reaction mixture to 80 °C and stir for 20 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Remove the isopropanol by distillation under reduced pressure.

-

Acidify the remaining aqueous solution to approximately pH 2 by the slow addition of concentrated hydrochloric acid, which will cause a solid to precipitate.

-

Collect the solid product by filtration, wash it with water (2 x 100 mL), and dry it under high vacuum at 50 °C.

This procedure affords 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (this compound) as a dark brown solid.[1]

Protocol 2: Demethylation of 5-Methoxy-1-tetralone

This protocol involves the cleavage of the methyl ether of 5-methoxy-1-tetralone to yield the desired hydroxyl group.

Experimental Protocol:

-

Dissolve 1 mole of 5-methoxy-1-tetralone in 5 L of methylene chloride in a suitable reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (500 mL) in 2.3 L of methylene chloride dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2.5 hours.

-

Cool the mixture back down to -78 °C and slowly add 3 L of methanol dropwise to quench the reaction.

-

Remove the solvents by rotary evaporation.

-

Take up the residue in methylene chloride and extract it three times with a 10% aqueous sodium hydroxide solution.

-

Combine the aqueous sodium hydroxide extracts and acidify with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer three times with methylene chloride.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[2]

Table 1: Summary of Synthesis Protocols for this compound

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | 1,5-Dihydroxynaphthalene | 10% Pd/C, H₂, NaOH | Isopropanol/Water | 80 | 20 | 60 |

| Demethylation | 5-Methoxy-1-tetralone | Boron tribromide | Methylene Chloride | -78 to 0 | 3 | High |

II. Reactions of this compound

This compound can undergo a variety of chemical transformations at both the hydroxyl and ketone functional groups, as well as on the aromatic ring.

Reduction of the Ketone Carbonyl

The ketone group of this compound can be readily reduced to a secondary alcohol using sodium borohydride.

Experimental Protocol (Adapted from general procedures):

-

Dissolve this compound (1.0 g, 6.16 mmol) in methanol (20 mL) in a round-bottom flask at room temperature.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (0.28 g, 7.40 mmol) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5,6,7,8-tetrahydronaphthalene-1,5-diol.

Table 2: Representative Conditions for Ketone Reduction

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product |

| This compound | Sodium Borohydride | Methanol | 0 | 1 | 5,6,7,8-tetrahydronaphthalene-1,5-diol |

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be alkylated under basic conditions, as demonstrated by the synthesis of 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.

Experimental Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, stir a mixture of this compound (5.0 g, 30.9 mmol) and potassium carbonate (8.5 g, 61.7 mmol) in acetonitrile (ACN) for 15 minutes at room temperature.

-

Add benzyl bromide (4.04 mL, 33.9 mmol) to the suspension.

-

Stir the resulting mixture overnight at room temperature under nitrogen.

-

Concentrate the reaction mixture in vacuo.

-

Partition the crude material between water (50 mL) and dichloromethane (DCM, 50 mL).

-

Separate the layers and wash the organic layer sequentially with water (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil that slowly solidifies.

-

Triturate the solid with heptane (30 mL) to give 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a crystalline white solid.[1]

Table 3: O-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp. | Overnight | 83 |

Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, the hydroxyl group of this compound would first need to be converted to a suitable leaving group, such as a triflate or a halide. The resulting aryl triflate or aryl halide can then be used in these powerful C-C and C-N bond-forming reactions.

Workflow for Cross-Coupling Reactions:

Representative Protocol for Suzuki Coupling (Hypothetical for 5-Bromo-1-tetralone):

-

To a degassed mixture of 5-bromo-1-tetralone (1.0 mmol), an arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a solvent mixture like toluene/ethanol/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol).

-

Heat the reaction mixture under a nitrogen or argon atmosphere at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to obtain the 5-aryl-1-tetralone derivative.

Representative Protocol for Buchwald-Hartwig Amination (Hypothetical for 5-Bromo-1-tetralone):

-

In a glovebox or under an inert atmosphere, combine 5-bromo-1-tetralone (1.0 mmol), an amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.1 mmol) in a dry solvent like toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

III. Biological Relevance and Signaling Pathway

This compound is a known metabolite of levobunolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma. Levobunolol exerts its therapeutic effect by reducing intraocular pressure. This is achieved by blocking beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.

The signaling pathway initiated by beta-adrenergic receptor activation is a classic G-protein coupled receptor (GPCR) cascade. The antagonism of this pathway by levobunolol and its metabolites is central to its mechanism of action.

Beta-Adrenergic Receptor Signaling Pathway:

This pathway illustrates that under normal physiological conditions, catecholamines like epinephrine bind to beta-adrenergic receptors, activating a cascade that results in increased aqueous humor production. Levobunolol and its active metabolites, including this compound, block this receptor, thereby inhibiting the signaling cascade and reducing aqueous humor production, which lowers intraocular pressure.

References

Application Notes and Protocols: 5-Hydroxy-1-tetralone in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-hydroxy-1-tetralone as a versatile starting material for the synthesis of a diverse range of bioactive molecules. Detailed experimental protocols for key transformations are provided, along with summaries of quantitative data and visualizations of relevant biological pathways.

Introduction

This compound is a valuable bicyclic ketone building block in medicinal chemistry and organic synthesis.[1][2][3] Its unique structural features, including a reactive ketone, a phenolic hydroxyl group, and an aromatic ring, allow for a wide array of chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents.[1][2] This document outlines the application of this compound in the synthesis of anticancer, neuroprotective, and anti-inflammatory agents.

I. Synthesis of Anticancer Agents: Juglone and Benzazepine-Quinone Derivatives

This compound serves as a precursor for the synthesis of potent anticancer compounds, including the natural product juglone and synthetic benzazepine-quinone derivatives.

A. Juglone (5-Hydroxy-1,4-naphthoquinone)

Juglone, a naturally occurring naphthoquinone, exhibits significant cytotoxic activity against various cancer cell lines.[1][4] Its proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to the induction of apoptosis through the PI3K/Akt signaling pathway.[1][2]

Experimental Protocol: Synthesis of Juglone from 5,8-Dihydroxy-1-tetralone

This protocol describes the oxidation of 5,8-dihydroxy-1-tetralone, a derivative of this compound, to juglone.

Materials:

-

5,8-Dihydroxy-1-tetralone

-

Silver (I) oxide (Ag₂O) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dioxane or Benzene (refluxing)

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5,8-dihydroxy-1-tetralone in an appropriate solvent (dioxane for Ag₂O oxidation, benzene for DDQ oxidation).

-

Add the oxidizing agent (e.g., a molar excess of Ag₂O or DDQ) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using Ag₂O, filter the reaction mixture to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure juglone.

Quantitative Data Summary:

| Oxidizing Agent | Solvent | Yield (%) | Reference |

| Ag₂O | Dioxane | Good | [1] |

| DDQ | Benzene | Good | [1] |

Signaling Pathway: Juglone-Induced Apoptosis

The following diagram illustrates the proposed mechanism of juglone-induced apoptosis in cancer cells.

B. 1,2,3,4-Tetrahydro-5H-1-benzazepine-quinone Derivatives

This compound is a key intermediate in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives, which have shown potential as anticancer agents.[5]

Experimental Protocol: General Synthesis of 1,2,3,4-Tetrahydro-5H-1-benzazepine-quinone Derivatives

This representative protocol outlines the multi-step synthesis starting from this compound.

Step 1: Oximation

-

Dissolve this compound in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Reflux the mixture for several hours.

-

Cool the reaction and isolate the resulting oxime by filtration or extraction.

Step 2: Beckmann Rearrangement

-

Treat the oxime with a strong acid (e.g., polyphosphoric acid or sulfuric acid) at an elevated temperature.

-

Pour the reaction mixture into ice water to precipitate the lactam product.

-

Filter and purify the lactam.

Step 3: Reduction

-

Reduce the lactam using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF).

-

Work up the reaction carefully to obtain the cyclic amine.

Step 4: Oxidation to Quinone

-

Oxidize the resulting tetrahydrobenzazepine derivative using a suitable oxidizing agent (e.g., Fremy's salt) to yield the desired benzazepine-quinone.

Quantitative Data Summary: Specific yield data for the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives from this compound is not readily available in the searched literature. Yields for each step will vary depending on the specific substrate and reaction conditions.

Experimental Workflow

II. Synthesis of Neuroprotective Agents

This compound and its derivatives are valuable precursors for neuroprotective agents, including selective serotonin reuptake inhibitors (SSRIs) like sertraline and acetylcholinesterase (AChE) inhibitors.

A. Sertraline Analogs